N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide
CAS No.: 823821-79-0
Cat. No.: VC2013682
Molecular Formula: C16H16N2OS
Molecular Weight: 284.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 823821-79-0 |
|---|---|
| Molecular Formula | C16H16N2OS |
| Molecular Weight | 284.4 g/mol |
| IUPAC Name | N-[2-(2-thiophen-2-yl-1H-indol-3-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C16H16N2OS/c1-11(19)17-9-8-13-12-5-2-3-6-14(12)18-16(13)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19) |
| Standard InChI Key | NVYKUNYJZWAKRP-UHFFFAOYSA-N |
| SMILES | CC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CS3 |
| Canonical SMILES | CC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CS3 |
Introduction
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(2-thiophen-2-yl-1H-indol-3-yl)ethyl]acetamide |
| CAS Number | 823821-79-0 |
| Molecular Formula | C16H16N2OS |
| Molecular Weight | 284.4 g/mol |
| Standard InChI | InChI=1S/C16H16N2OS/c1-11(19)17-9-8-13-12-5-2-3-6-14(12)18-16(13)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19) |
| SMILES | CC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CS3 |
| PubChem Compound ID | 4715061 |
Structural Features and Chemical Properties
Structural Components
N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide contains several key structural elements that contribute to its chemical behavior and biological activity:
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Indole Core: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring, serving as the primary scaffold.
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Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom, connected at the 2-position of the indole.
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Ethyl Linker: A two-carbon chain connecting the indole core to the acetamide group.
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Acetamide Group: An amide functionality derived from acetic acid.
The compound features two nitrogen atoms (one in the indole core and one in the acetamide group) and one sulfur atom (in the thiophene ring), creating multiple sites for hydrogen bonding and other types of molecular interactions.
Physical and Chemical Properties
While specific experimental data for this exact compound is limited in the available literature, its properties can be predicted based on its structure and comparison with similar compounds:
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Solubility: Like most indole derivatives with moderate polarity, it likely has limited water solubility but good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.
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Stability: The compound is expected to be stable under normal laboratory conditions but may be sensitive to strong oxidizing agents, which could affect the thiophene and indole rings.
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Reactivity: The N-H bond in the indole core represents a site for potential derivatization, while the acetamide group could undergo hydrolysis under acidic or basic conditions.
Synthesis Methods
General Synthetic Approaches
Based on known synthetic methods for similar indole derivatives, the synthesis of N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide likely involves several key steps:
Formation of the 2-(Thiophen-2-yl)-1H-indole Core
The core structure can be synthesized through several established methods:
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Fischer Indole Synthesis: Reaction of phenylhydrazine with a thiophene-containing ketone precursor under acidic conditions.
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Palladium-Catalyzed Cross-Coupling: Using palladium catalysts to form the C-C bond between a 2-halo-indole and thiophene boronic acid derivatives.
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Direct C-H Functionalization: Regioselective C-H activation at the C2 position of indole followed by coupling with thiophene derivatives.
Biological Activities and Research Findings
Antiviral Properties
Research on indole derivatives similar to N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide has revealed promising antiviral activities. Indole derivatives containing sulfur linkages have demonstrated inhibitory effects against various viruses:
Activity Against SARS-CoV-2
Some indole derivatives with thioether linkages have shown activity against SARS-CoV-2 by inhibiting the RNA-dependent RNA polymerase (RdRp). Similar compounds have demonstrated favorable EC50 values in the micromolar range with low cytotoxicity. Based on structural similarities, N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide may possess comparable antiviral properties.
Activity Against Respiratory Viruses
Indole derivatives have also shown activity against respiratory syncytial virus (RSV) and influenza A virus (IAV). The dual inhibitory effect makes such compounds valuable candidates for antiviral drug development.
Antimicrobial Activity
Indole derivatives with sulfur-containing substituents have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria . The presence of the thiophene ring in N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide suggests potential antimicrobial activity that warrants further investigation.
Structure-Activity Relationships
From studies on related compounds, several structure-activity relationships can be inferred:
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The indole NH group often serves as a hydrogen bond donor, important for interaction with biological targets.
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The thiophene ring introduces additional electron density and potential for π-stacking interactions.
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The acetamide group can act as both hydrogen bond donor and acceptor, enhancing binding affinity to potential targets.
Comparative Analysis with Similar Compounds
Comparison with Other Indole-Thiophene Hybrids
Several compounds structurally related to N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide have been reported in the literature. Table 2 presents a comparison of these compounds:
Comparison with Non-Thiophene Indole Derivatives
Comparing N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide with indole derivatives lacking the thiophene moiety provides insights into the contribution of the thiophene ring to biological activity:
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N-(2-(1H-indol-3-yl)ethyl)acetamide: A simpler derivative lacking the thiophene ring at position 2, which likely has different electronic properties and potentially different biological activities.
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N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide: Features a partially saturated indole ring system, which would alter the planarity and aromaticity of the molecule .
These comparisons highlight how the thiophene substituent in N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide likely influences its physicochemical properties and biological activity profile.
Chemical Reactions and Modifications
Oxidation Reactions
The sulfur atom in the thiophene ring and the thioether linkage (if present) can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions
The compound could undergo reduction of the acetamide group to form the corresponding amine derivative using reducing agents such as lithium aluminum hydride.
Substitution Reactions
The indole core can undergo various electrophilic substitution reactions, particularly at positions 5 and 6, which could introduce additional functional groups to modify the compound's properties.
Functionalization for Drug Development
Strategic modifications of N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide could enhance its drug-like properties:
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Introduction of solubilizing groups to improve water solubility
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Addition of halogens to enhance membrane permeability
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Incorporation of additional hydrogen bond donors/acceptors to modify target binding
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Extension of the acetamide chain to explore structure-activity relationships
Future Research Directions
Mechanistic Studies
Future research should focus on elucidating the precise mechanisms through which N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide exerts its biological activities:
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Target identification studies to determine which cellular proteins or enzymes interact with the compound
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Molecular docking simulations to predict binding modes and affinities
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Structure-activity relationship studies to identify the essential structural features for biological activity
Therapeutic Development
The development of N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide as a therapeutic agent requires several additional steps:
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Comprehensive toxicity assessment to evaluate safety profiles
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Pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion
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Formulation development to optimize drug delivery
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Combination studies with existing medications to identify potential synergistic effects
Synthetic Optimization
Improving the synthetic routes to N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide could enhance yield and purity:
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Development of one-pot synthesis methods to streamline production
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Exploration of green chemistry approaches to reduce environmental impact
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Scale-up studies to assess feasibility for industrial production
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